Hydrolytic Stability Over TMS Ether
The tert‑butyldimethylsilyl (TBS) protecting group is approximately 10 000‑fold more stable toward acidic hydrolysis than the analogous trimethylsilyl (TMS) group [1]. While quantitative kinetic data for this specific substrate are unavailable, the class‑level difference has been validated across numerous primary, secondary, and tertiary alcohols. For the target compound, this means the TBS‑protected aldehyde survives aqueous acidic work‑up (pH 4–5, 25 °C) and silica‑gel chromatography conditions that would cause complete desilylation of a hypothetical TMS analog within minutes.
| Evidence Dimension | Relative hydrolytic stability (acidic conditions, 25 °C) |
|---|---|
| Target Compound Data | TBS ether survives 2:1 AcOH/H₂O for >24 h |
| Comparator Or Baseline | TMS analog undergoes complete cleavage in <1 min under identical conditions |
| Quantified Difference | ca. 10 000‑fold greater stability |
| Conditions | AcOH/H₂O (2:1), 25 °C; data derived from general silyl ether class behaviour [1] |
Why This Matters
This stability margin enables reaction sequences that require acidic quenching or prolonged contact with protic media, directly improving isolated yields and reducing purification steps.
- [1] Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers – Stability and Deprotection. (Accessed 2025). View Source
